N-benzyl-3-methyl-2-oxo-N-phenyl-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-triene-6-sulfonamide
Description
This compound is a complex sulfonamide derivative featuring a fused tricyclic core structure (1-azatricyclo[6.3.1.0⁴,¹²]dodeca-4,6,8(12)-triene). The sulfonamide group (-SO₂NH-) is substituted with benzyl and phenyl groups, while a methyl group is attached to the tricyclic scaffold at position 2.
Properties
IUPAC Name |
N-benzyl-3-methyl-2-oxo-N-phenyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O3S/c1-18-23-16-22(15-20-11-8-14-26(24(20)23)25(18)28)31(29,30)27(21-12-6-3-7-13-21)17-19-9-4-2-5-10-19/h2-7,9-10,12-13,15-16,18H,8,11,14,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCWXLAKFRDCAQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=CC3=C2N(C1=O)CCC3)S(=O)(=O)N(CC4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-benzyl-3-methyl-2-oxo-N-phenyl-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-triene-6-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, particularly in the context of anticancer properties and other pharmacological effects.
Chemical Structure and Properties
The compound's structure is characterized by a unique tricyclic framework with a sulfonamide group, which is known for its diverse biological activities. The molecular formula can be represented as follows:
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, molecular docking studies have shown that related compounds can inhibit key enzymes involved in cancer cell proliferation, such as the epidermal growth factor receptor (EGFR) tyrosine kinase .
Case Studies
- Study on Cell Lines : A study assessed the anticancer effects of a structurally related compound on human colon cancer (HT29) and prostate cancer (DU145) cell lines. The results demonstrated a dose-dependent decrease in cell viability, indicating potent anticancer activity .
- Molecular Docking : Molecular docking simulations revealed strong binding affinities of related compounds to EGFR, suggesting that this compound may similarly interact with this target .
Pharmacological Properties
In addition to anticancer activity, the compound's pharmacological profile may include:
- Antimicrobial Activity : Compounds in this chemical class have shown potential against various bacterial strains.
- Anti-inflammatory Effects : The sulfonamide group is known for its anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
Data Table: Biological Activity Overview
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
While direct comparative studies on the target compound are absent in the provided evidence, its structural analogs can be analyzed based on shared tricyclic frameworks and substituent variations. Below is a detailed comparison with the closest analog referenced in the evidence:
Compound 1 : N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-N'-{2-oxo-1-azatricyclo[6.3.1.0⁴,¹²]dodeca-4,6,8(12)-trien-6-yl}ethanediamide (CAS 2034359-61-8)
Key Similarities :
- Substituent Position : The 6-position of the tricyclic core is functionalized in both cases (sulfonamide vs. ethanediamide).
Key Differences :
Structural Implications :
- Sulfonamide vs. Ethanediamide : The sulfonamide group in the target compound is a stronger electron-withdrawing group compared to the ethanediamide in Compound 1. This difference may influence solubility, membrane permeability, and target-binding affinity.
- Benzyl/Phenyl vs.
Research Findings and Hypotheses
Pharmacological Predictions :
- Target Compound : The sulfonamide group is a hallmark of carbonic anhydrase inhibitors (e.g., acetazolamide). Hypothetically, this compound could inhibit similar enzymes, but experimental validation is lacking.
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing N-benzyl-3-methyl-2-oxo-N-phenyl-1-azatricyclo[...]-sulfonamide?
- Methodological Answer : Synthesis involves multi-step organic reactions, including cyclization, sulfonamide coupling, and tricyclic framework assembly. Critical steps include:
- Tricyclic core formation : Use [4+2] cycloaddition or ring-closing metathesis to construct the azatricyclo system, optimizing temperature (80–120°C) and solvent polarity (e.g., DMF or THF) to prevent side reactions .
- Sulfonamide coupling : React the tricyclic intermediate with benzenesulfonyl chloride derivatives under basic conditions (e.g., K₂CO₃ in acetone), monitored via TLC for completion .
- Purification : Employ flash chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (ethanol/water) to achieve >95% purity .
Q. How is the compound characterized structurally and chemically post-synthesis?
- Methodological Answer :
- Spectroscopy : ¹H/¹³C NMR (400–600 MHz, DMSO-d₆) identifies proton environments and carbon frameworks. Key signals include aromatic protons (δ 6.8–7.5 ppm) and sulfonamide S=O stretches (IR: 1150–1350 cm⁻¹) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., calculated [M+H]⁺ = 445.5 g/mol) and fragmentation patterns .
- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity and stability under varying pH (3–9) .
Advanced Research Questions
Q. What experimental design principles optimize the compound’s synthetic yield and scalability?
- Methodological Answer :
- Catalyst screening : Use high-throughput robotic platforms to test Pd/C, CuI, or enzyme catalysts for key coupling steps, reducing reaction times by 30–50% .
- Flow chemistry : Implement continuous-flow reactors for exothermic steps (e.g., cyclization), improving heat dissipation and throughput by 20% vs. batch methods .
- Green chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME) in extraction steps, minimizing waste .
Q. How can researchers resolve contradictions in biological activity data across assays?
- Methodological Answer :
- Orthogonal assays : Validate enzyme inhibition (e.g., IC₅₀ values) using fluorescence polarization (FP) and surface plasmon resonance (SPR) to confirm target binding .
- SAR studies : Synthesize analogs with modified benzyl/phenyl groups to isolate structural determinants of activity. For example, replacing N-benzyl with N-(4-fluorophenyl) enhances selectivity for kinase targets .
- Metabolic stability : Pre-treat compounds with liver microsomes (human/rat) to rule out rapid degradation as a cause of false-negative results .
Q. What mechanistic approaches elucidate the compound’s interaction with biological targets?
- Methodological Answer :
- X-ray crystallography : Co-crystallize the compound with target enzymes (e.g., carbonic anhydrase IX) to map binding pockets and hydrogen-bonding networks .
- Mutagenesis : Introduce point mutations (e.g., Ala-scanning) in receptor binding sites to identify critical residues for affinity .
- Molecular dynamics (MD) : Simulate ligand-receptor complexes (20–100 ns trajectories) to predict off-target interactions and conformational stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
